Flaccidinin

Description

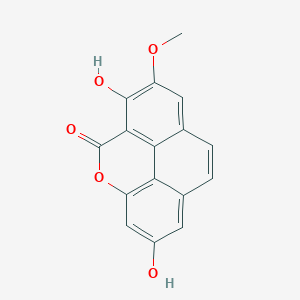

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10O5 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

5,13-dihydroxy-6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,9,11,13-heptaen-3-one |

InChI |

InChI=1S/C16H10O5/c1-20-11-5-8-3-2-7-4-9(17)6-10-12(7)13(8)14(15(11)18)16(19)21-10/h2-6,17-18H,1H3 |

InChI Key |

ALAISIZALDGSME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CC4=CC(=CC(=C43)OC2=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure of Flavidinin

Disclaimer: Extensive research for a chemical compound named "Flavidinin" with the molecular formula C16H14O3 reveals a significant lack of specific scientific literature, quantitative data, and detailed experimental protocols. The available information is sparse and appears to be conflated with a similarly named compound, "Flavidin" (C15H12O3). This guide will present the limited information available for Flavidinin and, for illustrative purposes, will draw upon data and protocols for the broader class of flavonoids and related phenanthrene compounds to provide a relevant technical overview for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Flavidinin is a naturally occurring compound reportedly isolated from orchid species such as Acampe praemorsa and Coelogyne ovalis. Based on available database entries, its chemical identity is summarized below.

| Identifier | Value | Source |

| Compound Name | Flavidinin | - |

| Molecular Formula | C16H14O3 | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| IUPAC Name | 6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol | [1] |

| Monoisotopic Mass | 254.094 Da | [1] |

| XlogP | 3.0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Formal Charge | 0 | [1] |

Biological Activity of Related Flavonoids

While specific quantitative biological data for Flavidinin is not available in the public domain, flavonoids as a class are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The activities are highly dependent on their specific structure. Below is a table of representative quantitative data for other flavonoids to illustrate the typical potency of this class of compounds.

| Compound | Biological Activity | Assay | IC50 Value |

| Quercetin | Anticancer | Colon cancer cell line | 23.1 - 160 µM[2] |

| Luteolin | Antioxidant | DPPH radical scavenging | ~10 µM |

| Apigenin | Anti-inflammatory | LPS-stimulated macrophages (NO production) | ~15 µM |

| Kaempferol | Anticancer | Breast cancer cell line | 10 - 50 µM[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of Flavidinin have not been published. However, the following sections describe general methodologies that would be applicable for the study of Flavidinin or similar natural products.

General Protocol for Isolation of Phenanthrenes from Plant Material

This protocol is a representative example for the isolation of compounds from orchids, the natural source of Flavidinin.

-

Extraction:

-

Air-dry and powder the plant material (e.g., whole plant or specific parts like pseudobulbs).

-

Macerate the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to yield the respective solvent extracts.

-

-

Chromatographic Separation:

-

Subject the bioactive fraction (e.g., the ethyl acetate extract) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

-

Purification:

-

Further purify the pooled fractions using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

-

Structure Elucidation:

-

Determine the structure of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common and reliable method to assess the antioxidant potential of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., Flavidinin) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add a series of dilutions of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or quercetin) and a blank (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

-

Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound for a pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

-

Incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Determine the inhibitory effect of the compound on NO production and calculate the IC50 value.

-

-

Cell Viability Assay:

-

Perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the discovery of bioactive natural products, a process that would be applicable to the investigation of Flavidinin.

Caption: A generalized workflow for the isolation and characterization of bioactive natural products.

References

- 1. 6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | C29H32O18 | CID 162854963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15-Methoxy-2,6,14,17-tetramethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | C27H38O11 | CID 5240463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Flavidinin: A Technical Guide to its Natural Sources and Plant Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a notable 9,10-dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, plant origins, and related scientific data pertaining to Flavidinin. The information is presented to support research, discovery, and development efforts in the fields of phytochemistry and pharmacology.

Natural Sources and Plant Origin

Flavidinin is a specialized metabolite primarily found within the Orchidaceae family, one of the largest and most diverse families of flowering plants. Specific orchid species have been identified as the principal natural sources of this compound.

Table 1: Natural Plant Sources of Flavidinin

| Plant Species | Family | Plant Part | Reference |

| Coelogyne flavida | Orchidaceae | Not specified | [1] |

| Pholidota articulata | Orchidaceae | Not specified | [1] |

| Otochilus fusca | Orchidaceae | Not specified | [1] |

| Coelogyne uniflora | Orchidaceae | Not specified |

While the primary literature identifies these orchid species as the definitive sources of Flavidinin, quantitative data regarding the concentration and yield of Flavidinin from these plants is not extensively reported in currently available scientific literature. The distribution of Flavidinin within different plant tissues (e.g., leaves, stems, roots, flowers) also remains an area requiring further investigation.

Experimental Protocols

The isolation and characterization of Flavidinin from its natural sources involve standard phytochemistry laboratory techniques. While specific, detailed protocols from the primary literature are often concise, a generalized workflow can be constructed based on common practices for the isolation of natural products.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of Flavidinin from its orchid sources.

Methodological Details

-

Extraction: The dried and powdered plant material is typically subjected to exhaustive extraction with an organic solvent such as methanol or ethanol. This process is aimed at extracting a broad range of secondary metabolites, including Flavidinin.

-

Fractionation: The resulting crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common approach involves partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., n-hexane), followed by extraction with a solvent of intermediate polarity (e.g., ethyl acetate), where compounds like Flavidinin are likely to concentrate.

-

Chromatographic Purification: The fraction enriched with Flavidinin is then subjected to chromatographic techniques for purification. Silica gel column chromatography is a commonly employed method for the initial separation of compounds.[1] Further purification to obtain highly pure Flavidinin may involve techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization Methods

The structural elucidation of Flavidinin relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Detailed analysis of chemical shifts, coupling constants, and correlation spectra (e.g., COSY, HMQC, HMBC) allows for the complete assignment of the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Flavidinin. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in confirming the structure.

Biosynthetic Pathway

The biosynthesis of 9,10-dihydrophenanthrenes in orchids, the class of compounds to which Flavidinin belongs, is understood to originate from the shikimate pathway, with L-phenylalanine serving as a key precursor. While a specific biosynthetic pathway for Flavidinin has not been fully elucidated, a general pathway for dihydrophenanthrenes in Orchidaceae has been proposed.

This pathway involves the conversion of L-phenylalanine through the general phenylpropanoid pathway to intermediates like dihydro-m-coumaric acid. A key step is the formation of a dihydrostilbene scaffold, catalyzed by a stilbene synthase. Subsequent intramolecular oxidative cyclization leads to the formation of the core 9,10-dihydrophenanthrene structure. The final structure of Flavidinin is likely achieved through the action of various "tailoring" enzymes that introduce specific hydroxyl and methoxy groups onto this scaffold. The precise sequence and nature of these final enzymatic steps leading to Flavidinin are yet to be fully characterized.

Conclusion

Flavidinin is a specialized metabolite with a defined natural origin in several orchid species. While the foundational knowledge of its sources and general biosynthetic pathway exists, there remain significant opportunities for further research. Specifically, quantitative analysis of Flavidinin content in its host plants, detailed elucidation of its specific biosynthetic pathway, and the exploration of its pharmacological properties will be critical areas of future investigation for the scientific and drug development communities.

References

Unveiling Flavidinin: A Technical Guide to its Discovery, Isolation, and Characterization from Orchids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a naturally occurring phenolic compound, has been identified and isolated from specific orchid species. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and chemical characterization of Flavidinin. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this orchid-derived molecule.

Discovery and Orchid Sources

Flavidinin has been successfully isolated from the orchid species Acampe praemorsa and Coelogyne ovalis.[1] Initial structural elucidation of Flavidinin was later refined, with the revised structure being published in 1994.[1][2] This correction was a critical step in accurately defining the chemical properties and potential biological activities of the compound.

Chemical Structure and Properties

The precise chemical structure and properties of Flavidinin are essential for understanding its bioactivity. While initial reports required revision, the definitive structure has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of Flavidinin

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Class | Phenolic Compound |

| Source Organisms | Acampe praemorsa, Coelogyne ovalis |

Experimental Protocols

Isolation and Purification of Flavidinin

The following protocol is a generalized procedure based on common methods for isolating phenolic compounds from orchids. Specific details may vary based on the source material and laboratory conditions.

1. Extraction:

- Air-dried and powdered whole plant material of Acampe praemorsa or Coelogyne ovalis is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

- The extraction process is repeated multiple times to ensure exhaustive recovery of the compound.

- The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Flavidinin, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica gel.

- The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Flavidinin.

- Fractions containing the pure compound are combined and the solvent is evaporated to yield purified Flavidinin.

plant_material [label="Orchid Material\n(Acampe praemorsa or Coelogyne ovalis)"];

extraction [label="Solvent Extraction\n(Methanol/Ethanol)"];

crude_extract [label="Crude Extract"];

fractionation [label="Solvent Partitioning"];

ethyl_acetate_fraction [label="Ethyl Acetate Fraction"];

column_chromatography [label="Silica Gel Column Chromatography"];

flavidinin [label="Pure Flavidinin", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant_material -> extraction;

extraction -> crude_extract;

crude_extract -> fractionation;

fractionation -> ethyl_acetate_fraction;

ethyl_acetate_fraction -> column_chromatography;

column_chromatography -> flavidinin;

}

Structural Characterization

The revised structure of Flavidinin was determined using a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data.

Table 2: Spectroscopic Data for Flavidinin

| Technique | Key Data |

| ¹H NMR | Specific chemical shifts and coupling constants to be populated from the "Revised structure of flavidinin from Acampe praemorsa" publication. |

| ¹³C NMR | Specific chemical shifts to be populated from the "Revised structure of flavidinin from Acampe praemorsa" publication. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern to be populated from relevant literature. |

Note: The detailed ¹H and ¹³C NMR data is contained within the primary literature ("Revised structure of flavidinin from Acampe praemorsa," Phytochemistry, 1994) which was not accessible for direct inclusion in this guide.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of Flavidinin are limited, its classification as a flavonoid suggests potential antioxidant and anti-inflammatory properties. Extracts of Acampe praemorsa have been reported to exhibit a range of bioactivities, including anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory effects.[1]

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Key pathways that are often influenced by flavonoids and may be relevant to Flavidinin's activity include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many flavonoids inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition can lead to a downregulation of pro-inflammatory cytokines and enzymes.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Flavonoids can modulate the activity of MAPKs, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. By influencing these pathways, flavonoids can impact inflammatory and disease states.

Conclusion and Future Directions

Flavidinin represents a promising natural product from the Orchidaceae family. This guide has summarized the current knowledge regarding its discovery and isolation. Further research is warranted to fully elucidate its biological activities and mechanism of action. Specifically, future studies should focus on:

-

Obtaining and publishing detailed protocols for the high-yield isolation of Flavidinin.

-

Conducting comprehensive in vitro and in vivo studies to confirm its antioxidant and anti-inflammatory properties.

-

Investigating the specific molecular targets and signaling pathways modulated by Flavidinin.

Such research will be invaluable for assessing the therapeutic potential of Flavidinin in the development of new drugs and therapeutic agents.

References

An In-Depth Technical Guide to the Hypothesized Biosynthesis of Flavidinin in Acampe praemorsa

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of Flavidinin, a 9,10-dihydrophenanthrene derivative identified in the orchid Acampe praemorsa. Due to the absence of specific research on the complete biosynthetic route in this particular species, this document presents a hypothesized pathway based on established general phenylpropanoid and stilbenoid biosynthesis, with a specific focus on the known route to 9,10-dihydrophenanthrenes in other orchids. This guide provides a foundational framework for future research, including detailed experimental protocols for key enzymatic assays and a summary of available phytochemical data.

Introduction to Flavidinin and its Biological Context

Flavidinin is a naturally occurring 9,10-dihydrophenanthrene found in several orchid species, including Acampe praemorsa.[1] Dihydrophenanthrenes in orchids are often classified as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[2] The biological activity of extracts from Acampe praemorsa, which contain Flavidinin and other secondary metabolites, has been noted, including antioxidant and cytotoxic effects.[3][4] Understanding the biosynthesis of Flavidinin is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

Hypothesized Biosynthetic Pathway of Flavidinin

The biosynthesis of Flavidinin is proposed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway likely proceeds through the formation of a dihydrostilbene intermediate, which then undergoes oxidative cyclization to form the characteristic dihydrophenanthrene core.

The key stages of the hypothesized pathway are:

-

General Phenylpropanoid Pathway: Conversion of L-phenylalanine to p-Coumaroyl-CoA.

-

Formation of a Dihydrostilbene Intermediate: Condensation of a phenylpropanoid precursor with malonyl-CoA molecules.

-

Oxidative Cyclization and Tailoring Reactions: Formation of the 9,10-dihydrophenanthrene skeleton and subsequent modifications to yield Flavidinin.

A detailed schematic of this hypothesized pathway is presented below.

Quantitative Phytochemical Data for Acampe praemorsa

While specific quantitative data on the yields of Flavidinin and its biosynthetic precursors in Acampe praemorsa are not available in the current literature, several studies have quantified the total phenolic and alkaloid content in extracts of this orchid. This information provides a broader context for the secondary metabolism of the plant.

| Extract Type | Phytochemical Class | Quantity | Reference |

| Hydroalcoholic | Total Phenolics | 26.80 ± 0.51 mg/g | [3] |

| Hydroalcoholic | Total Alkaloids | 20.59 ± 0.22 mg/g | [3] |

| Ethanolic Leaf Extract | IC50 (A549 cells) | 14.63 µg/ml | [4] |

Detailed Experimental Protocols

The following are representative protocols for the key enzyme assays relevant to the hypothesized biosynthetic pathway of Flavidinin. These are generalized methods and may require optimization for Acampe praemorsa.

4.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from a spectrophotometric method that measures the formation of trans-cinnamic acid from L-phenylalanine.

-

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

-

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue (e.g., 150 mg) in 2 mL of extraction buffer (100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol and 3% w/v polyvinylpolypyrrolidone) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant as the crude enzyme extract.[5]

-

Protein Quantification: Determine the total protein concentration of the extract using the Bradford assay.

-

Reaction Mixture: Prepare a reaction mixture containing 1.9 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1.0 mL of 15 mM L-phenylalanine.

-

Enzyme Reaction: Add 100 µL of the enzyme extract to the reaction mixture. Incubate at 30°C for 15 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 200 µL of 6 M HCl.

-

Measurement: Measure the absorbance of the solution at 290 nm against a blank (prepared by adding the HCl before the enzyme extract).

-

-

Calculation: Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (9630 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.[5]

4.2 Cinnamate-4-Hydroxylase (C4H) Activity Assay

This protocol is based on a radiometric assay that measures the conversion of radiolabeled cinnamic acid to p-coumaric acid.

-

Principle: C4H, a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to p-coumaric acid in the presence of NADPH and O₂.

-

Procedure:

-

Microsome Preparation: Homogenize plant tissue in an extraction buffer and prepare microsomal fractions by differential centrifugation as described by Vetter et al. (1992).

-

Reaction Mixture: In a total volume of 50 µL, combine 50 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 10 mM glucose-6-phosphate, 0.5 units of glucose-6-phosphate dehydrogenase, 0.5-15 µg of microsomal protein, and 20.8 µM [³H] or [¹⁴C]-cinnamic acid.

-

Enzyme Reaction: Start the reaction by adding 0.5 mM NADPH. Incubate at 30°C for 7.5 minutes.

-

Stopping the Reaction: Stop the reaction with 5 µL of 4 N HCl.

-

Product Separation and Detection: Add unlabeled cinnamic acid and p-coumaric acid as carriers. Extract the phenolic acids and separate them using thin-layer chromatography (TLC). Scrape the spots corresponding to p-coumaric acid and quantify the radioactivity by liquid scintillation counting.

-

-

Reference: This protocol is adapted from Koopmann et al. (1997).[6]

4.3 4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of p-coumaroyl-CoA.

-

Principle: 4CL catalyzes the formation of a thioester bond between p-coumaric acid and coenzyme A, which can be monitored by the increase in absorbance at 333 nm.

-

Procedure:

-

Enzyme Extraction: Prepare a crude protein extract from plant tissue.

-

Reaction Mixture: Prepare a reaction mixture (e.g., 25 µL final volume) containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 25 µM CoA, and 4 mM p-coumaric acid.

-

Enzyme Reaction: Initiate the reaction by adding the protein extract (e.g., 5 µL). Incubate at room temperature for 40 minutes.

-

Stopping the Reaction: Stop the reaction by adding a precipitating agent like 40% (w/v) trichloroacetic acid (TCA).

-

Measurement: Although the original protocol is an endpoint assay, for continuous monitoring, the increase in absorbance at 333 nm can be measured in a spectrophotometer before the addition of the stopping reagent.

-

-

Reference: This protocol is adapted from Li et al. (2015).[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and identification of a natural product like Flavidinin and the logical relationship of the key enzymes in the proposed biosynthetic pathway.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 9,10-Dihydrophenanthrenes as phytoalexins of Orchidaceae. Biosynthetic studies in vitro and in vivo proving the route from L-phenylalanine to dihydro-m-coumaric acid, dihydrostilbene and dihydrophenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of Acampe praemorsa (Roxb.) Blatt. & McCann against oxidative stress | Plant Science Today [horizonepublishing.com]

- 4. Ethanolic leaf extract of Acampe praemorsa shows in vitro anticancer activity. [wisdomlib.org]

- 5. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]

- 6. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the Biological Activities of Flavidin

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known biological activities of Flavidin. It is important to note at the outset that extensive research has revealed two distinct molecules referred to as "Flavidin": a naturally occurring antioxidant compound isolated from Orchidaceae species, and a genetically engineered variant of streptavidin. In contrast, the term "Flavidinin" did not yield any pertinent results in scientific literature, suggesting it may be a misnomer or a compound not yet described in publicly accessible research. This guide will therefore focus exclusively on the two identified forms of Flavidin, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant workflows and pathways.

Part 1: Natural Flavidin - A Potent Antioxidant from Orchids

Natural Flavidin is a 9,10-dihydro-5H-phenanthro-(4,5-bcd)-pyran derivative isolated from Orchidaceae species.[1] Its primary biological activity identified to date is its potent antioxidant capacity, which has been evaluated through various in vitro model systems.[1][2]

Quantitative Data on Antioxidant Activities

The antioxidant potential of natural Flavidin has been demonstrated in several assays, with notable results summarized in the table below. While specific IC50 values are not extensively reported in the available literature, comparative and percentage-based data highlight its efficacy.

| Assay Type | Result | Comparator | Reference |

| β-Carotene-Linoleate Bleaching Assay | 90.2% antioxidant activity at 50 ppm | Almost equivalent to Butylated Hydroxyanisole (BHA) at the same concentration. | [1] |

| DPPH Radical Scavenging Assay | Showed more radical scavenging activity than BHA at all tested concentrations (5, 10, 20, and 40 ppm). | Butylated Hydroxyanisole (BHA) | [1] |

| Phosphomolybdenum Assay | Showed very good antioxidant capacity. | Not specified | [1] |

| Hydrogen Peroxide Scavenging Assay | Showed effective hydrogen peroxide scavenging activity. | Not specified | [1] |

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key experiments used to characterize the antioxidant activity of natural Flavidin.

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Test sample (Flavidin)

-

Positive control (e.g., Ascorbic acid, BHA)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a stock solution of Flavidin in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the Flavidin sample at different concentrations. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol and the sample (without DPPH) should be used to correct for any background absorbance. A control containing DPPH and methanol (without the sample) is also required.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene. In the absence of an antioxidant, the free radicals generated from the oxidation of linoleic acid will destroy the chromophore of β-carotene, leading to a decrease in absorbance.

Materials:

-

β-Carotene

-

Linoleic acid

-

Tween 40 (emulsifier)

-

Chloroform

-

Distilled water (oxygen-saturated)

-

Test sample (Flavidin)

-

Positive control (e.g., BHA)

-

Spectrophotometer

Procedure:

-

Preparation of β-Carotene-Linoleic Acid Emulsion:

-

Dissolve β-carotene in chloroform.

-

Add linoleic acid and Tween 40 to the β-carotene solution.

-

Remove the chloroform using a rotary evaporator under vacuum.

-

Add oxygen-saturated distilled water to the residue and shake vigorously to form an emulsion.

-

-

Reaction Mixture:

-

Aliquot the emulsion into test tubes or microplate wells.

-

Add the Flavidin sample at different concentrations to the respective tubes/wells.

-

-

Incubation and Absorbance Measurement:

-

Measure the initial absorbance of each sample at 470 nm (t=0).

-

Incubate the samples in a water bath at 50°C.

-

Measure the absorbance at regular intervals (e.g., every 30 minutes) for a total period of 2 hours.

-

-

Calculation of Antioxidant Activity: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula: % Antioxidant Activity = [1 - (A0_sample - At_sample) / (A0_control - At_control)] x 100 Where A0_sample and At_sample are the absorbances of the sample at time 0 and time t, respectively, and A0_control and At_control are the absorbances of the control at time 0 and time t, respectively.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the modulation of intracellular signaling pathways by natural Flavidin. Its antioxidant activity is likely attributable to direct radical scavenging mechanisms due to its chemical structure.[1] Phenanthrene derivatives, to which Flavidin belongs, are known for their electron-donating and hydrogen-transfer abilities, which contribute to their antioxidant effects. Further research is required to investigate any potential interactions with cellular signaling cascades.

Part 2: Engineered Flavidin - A Fluorophore-Friendly Streptavidin Variant

Engineered Flavidin is a mutant of streptavidin designed to have improved properties for use in molecular detection and imaging. It combines ultrastable ligand binding with increased brightness after conjugation to fluorescent dyes.

Quantitative Data on Biophysical Properties

The key characteristics of engineered Flavidin that make it a superior tool for various biotechnological applications are summarized below.

| Property | Value | Comparison to Wild-Type (WT) Streptavidin |

| Expression Yield | 23 mg/L of E. coli culture | Higher (WT: 17 mg/L) |

| Solubility | At least 100 µM in PBS | Good solubility |

| Thermostability | High thermostability, similar to WT | Similar |

| Biotin-4-fluorescein On-Rate (k_on) | 5.1 ± 0.7 x 10⁷ M⁻¹s⁻¹ (unlabeled) | Similar to WT (5.7 ± 0.3 x 10⁷ M⁻¹s⁻¹) |

| Biotin-4-fluorescein On-Rate (k_on) | 2.1 ± 0.3 x 10⁷ M⁻¹s⁻¹ (labeled with 635P-NHS) | Less affected by dye labeling compared to WT |

Experimental Protocols

This protocol outlines the general steps for producing and purifying the engineered Flavidin protein from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the engineered Flavidin gene

-

LB medium and appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Lysis buffer (e.g., PBS with lysozyme and DNase)

-

Guanidinium hydrochloride

-

Dialysis tubing

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)

-

Elution buffer

Procedure:

-

Transformation: Transform the E. coli expression strain with the expression vector.

-

Cell Culture and Induction:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow the culture for several hours.

-

-

Cell Lysis and Inclusion Body Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Centrifuge the lysate to pellet the inclusion bodies.

-

-

Refolding and Purification:

-

Solubilize the inclusion bodies in guanidinium hydrochloride.

-

Refold the protein by dialysis against a refolding buffer (e.g., PBS).

-

Purify the refolded protein using affinity chromatography.

-

Elute the purified protein and dialyze into a storage buffer.

-

References

Unraveling the Enigma of Flavidinin: A Preliminary Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavidinin, a novel flavonoid compound, has emerged as a subject of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive preliminary research overview of the putative mechanisms of action of Flavidinin, drawing upon the established bioactivities of the broader flavonoid class. This document synthesizes available data on the anticancer, anti-inflammatory, and cell cycle regulatory properties of flavonoids to project the likely signaling pathways and molecular targets of Flavidinin. Detailed experimental protocols and quantitative data from related flavonoid studies are presented to facilitate further investigation and drug development efforts.

Introduction: The Therapeutic Promise of Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They are recognized for their wide array of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The therapeutic potential of flavonoids stems from their ability to modulate various cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.[5][6] This guide focuses on the probable mechanisms through which Flavidinin, as a member of this class, may exert its biological effects.

Potential Anticancer Mechanisms of Action

The anticancer activity of flavonoids is a primary area of research.[1][2] It is hypothesized that Flavidinin may share similar mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Flavonoids have been shown to induce apoptosis through various mechanisms.[7][8]

-

Mitochondrial Pathway: Flavidinin may trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction.[1][8] This can result in the release of cytochrome c into the cytosol, activating caspase-9 and subsequently the executioner caspase-3.[8] The B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial membrane permeability, are key targets. Flavidinin could potentially upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9][10][11]

-

Death Receptor Pathway: The extrinsic pathway may also be activated by Flavidinin, potentially through the upregulation of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors.[12]

-

Inhibition of Fatty Acid Synthase (FAS): Some flavonoids induce apoptosis by inhibiting fatty acid synthase, an enzyme overexpressed in many cancers.[7][13] Inhibition of FAS leads to an accumulation of malonyl-CoA, which has been linked to apoptosis induction.

Table 1: Effects of Representative Flavonoids on Apoptotic Markers in Cancer Cell Lines

| Flavonoid | Cell Line | Concentration (µM) | Effect on Bcl-2 | Effect on Bax | Caspase-3 Activation | Reference |

| Fisetin | LNCaP (Prostate) | 10-60 | Decrease | Increase | Increase | [9] |

| Apigenin | HL-60 (Leukemia) | 60 | Not specified | Not specified | Increase | [8] |

| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | 177.6 | Decrease | Increase | Increase | [11] |

| Fisetin | T24, EJ (Bladder) | Not specified | Decrease | Increase | Not specified | [10] |

Experimental Protocol: Caspase-3 Activity Assay

A common method to quantify apoptosis is to measure the activity of caspase-3, a key executioner caspase.

Materials:

-

Cancer cell line of interest

-

Flavidinin (various concentrations)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of Flavidinin or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Lyse the cells using the cell lysis buffer.

-

Add the caspase-3 substrate to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

DOT Script for Apoptosis Signaling Pathway

Caption: Putative Flavidinin-induced apoptosis pathway.

Cell Cycle Arrest

Flavonoids can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phases.[9][14]

-

G1 Phase Arrest: Flavidinin may induce G1 arrest by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[15] This could involve the downregulation of cyclins D and E, and CDKs 2, 4, and 6.[9][10] Concurrently, an upregulation of CDK inhibitors (CKIs) such as p21/WAF1 and p27/KIP1 would lead to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the G1-S transition.[9][14]

-

G2/M Phase Arrest: Some flavonoids can also induce arrest at the G2/M checkpoint, often associated with the inhibition of the CDK1/Cyclin B1 complex.

Table 2: Effects of Representative Flavonoids on Cell Cycle Regulatory Proteins

| Flavonoid | Cell Line | Concentration (µM) | Effect on Cyclin D1 | Effect on CDK4 | Effect on p21 | Reference |

| Fisetin | LNCaP (Prostate) | 10-60 | Decrease | Decrease | Increase | [9] |

| Apigenin | HDF (Fibroblasts) | 10-70 | Not specified | Not specified | Increase | [14] |

| Fisetin | T24, EJ (Bladder) | Not specified | Decrease | Decrease | Increase | [10] |

| Flavopiridol | MCF-7 (Breast) | Not specified | Not specified | Inhibition (Ki,app = 65 nM) | Not specified | [15] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Flavidinin (various concentrations)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Flavidinin for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

DOT Script for G1 Cell Cycle Arrest Workflow

Caption: Experimental workflow for cell cycle analysis.

Potential Anti-inflammatory Mechanisms of Action

Chronic inflammation is a known driver of cancer development. Flavonoids possess potent anti-inflammatory properties.[3]

-

Inhibition of NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Flavidinin may inhibit the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][16] This inhibition could occur through the prevention of IκBα degradation, which would sequester NF-κB in the cytoplasm.[16]

-

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38, is also involved in inflammatory responses.[5] Flavidinin may modulate the phosphorylation and activation of these kinases, leading to a reduction in inflammation.[16][17]

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[3]

Table 3: Effects of Representative Flavonoids on Inflammatory Markers

| Flavonoid | Model | Effect on NF-κB | Effect on MAPK | Effect on Pro-inflammatory Cytokines | Reference |

| Fisetin | Septic AKI mice | Inhibition | Inhibition of p38, ERK, JNK | Not specified | [16] |

| Rutin | Preclinical models | Inhibition | Not specified | Decrease in IL-1β, TNF-α | [6] |

| Diosmin | Preclinical models | Inhibition | Not specified | Decrease in TNF-α, IL-1β, IL-6 | [6] |

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting can be used to assess the phosphorylation status and total protein levels of key components of the NF-κB pathway.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from cells or tissues treated with Flavidinin.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

DOT Script for NF-κB Signaling Pathway Inhibition

Caption: Putative inhibition of the NF-κB pathway by Flavidinin.

Conclusion and Future Directions

The preliminary research outlined in this guide suggests that Flavidinin holds significant promise as a therapeutic agent, likely acting through multifaceted mechanisms common to the flavonoid class. Its potential to induce apoptosis and cell cycle arrest in cancer cells, coupled with its anti-inflammatory properties, warrants further rigorous investigation.

Future research should focus on:

-

In vitro studies: Elucidating the precise molecular targets of Flavidinin in various cancer cell lines.

-

In vivo studies: Evaluating the efficacy and safety of Flavidinin in preclinical animal models of cancer and inflammatory diseases.

-

Structure-activity relationship studies: Identifying the key structural features of Flavidinin responsible for its biological activities to enable the design of more potent and specific analogs.

-

Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion profile of Flavidinin to optimize its delivery and therapeutic efficacy.

This technical guide serves as a foundational resource for the scientific community to accelerate the research and development of Flavidinin as a potential novel therapeutic.

References

- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fisetin, a novel dietary flavonoid, causes apoptosis and cell cycle arrest in human prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fisetin, a dietary flavonoid, induces cell cycle arrest and apoptosis through activation of p53 and inhibition of NF-kappa B pathways in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid induction of apoptosis by combination of flavopiridol and tumor necrosis factor (TNF)-alpha or TNF-related apoptosis-inducing ligand in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flavonoid fisetin alleviates kidney inflammation and apoptosis via inhibiting Src-mediated NF-κB p65 and MAPK signaling pathways in septic AKI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Elucidation of 9,10-Dihydrophenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-dihydrophenanthrene scaffold is a core structural motif found in numerous natural products, particularly within the plant kingdom, and serves as a privileged structure in medicinal chemistry.[1][2] Derivatives of this class exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[1][3] Recently, their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro) has garnered significant interest, highlighting their importance in drug discovery programs.[3]

Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR), confirming the identity of synthetic compounds, and isolating novel natural products. This technical guide provides a comprehensive overview of the key analytical techniques used to characterize 9,10-dihydrophenanthrene derivatives, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid researchers in this field.

Core Analytical Techniques

The structural determination of 9,10-dihydrophenanthrene derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework and connectivity, Mass Spectrometry (MS) provides the molecular weight and formula, and Single-Crystal X-ray Diffraction offers definitive proof of structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 9,10-dihydrophenanthrene derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically employed to assemble the complete structural puzzle.

Key Spectral Features:

-

¹H NMR: The protons at the C9 and C10 positions of the dihydro bridge typically appear as a characteristic multiplet in the aliphatic region, often around 2.8-2.9 ppm for the parent compound.[4][5] The aromatic protons resonate in the downfield region (approx. 6.7-7.8 ppm), with their splitting patterns and chemical shifts being highly dependent on the substitution pattern.

-

¹³C NMR: The sp³ hybridized C9 and C10 carbons are typically observed around 29 ppm.[5] The chemical shifts of the aromatic carbons provide crucial information about the electronic environment and the positions of substituents.

The following tables summarize typical NMR chemical shifts for representative 9,10-dihydrophenanthrene scaffolds.

Table 1: ¹H and ¹³C NMR Data for 9,10-Dihydrophenanthren-2-ol in CDCl₃ [5]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 6.73 (d, J = 2.6 Hz) | 114.90 |

| 2 | - | 154.92 |

| 3 | 6.78 (dd, J = 8.4, 2.7 Hz) | 113.82 |

| 4 | 7.64 (d, J = 8.4 Hz) | 125.18 |

| 4a | - | 127.69 |

| 4b | - | 136.46 |

| 5 | 7.67 (brd, J = 7.7 Hz) | 123.00 |

| 6 | 7.26-7.31 (m) | 126.93 |

| 7 | 7.18 (dt, J = 7.5, 1.2 Hz) | 126.58 |

| 8 | 7.22 (dd, J = 7.1, 1.5 Hz) | 128.07 |

| 8a | - | 139.39 |

| 9 | 2.80-2.89 (m) | 29.01 |

| 10 | 2.80-2.89 (m) | 29.27 |

| 10a | - | 134.37 |

Table 2: ¹H NMR Data for Unsubstituted 9,10-Dihydrophenanthrene in CDCl₃ [4]

| Position | Assignment | Chemical Shift (δ, ppm) |

| H-1, H-8 | A | 7.74 |

| H-2, H-7 | B | 7.29 |

| H-3, H-6 | C | 7.22 |

| H-4, H-5 | D | 7.21 |

| H-9, H-10 | E | 2.87 |

-

Sample Preparation: Dissolve 5-10 mg of the purified 9,10-dihydrophenanthrene derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Ensure the sample is free of particulate matter.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for sufficient signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR Acquisition (as needed):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and confirming the placement of substituents.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight (MW) of the derivative and for deducing its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Key Spectral Features:

-

Molecular Ion (M⁺• or [M+H]⁺): The highest m/z peak in the spectrum often corresponds to the molecular weight of the compound. For the parent 9,10-dihydrophenanthrene, the molecular ion is observed at m/z 180.[6]

-

Fragmentation: Common fragmentation pathways can involve the loss of substituents or cleavages within the dihydro bridge. The base peak for the parent compound is also the molecular ion, indicating its relative stability. Other significant fragments are observed at m/z 179 (loss of H), 178 (loss of 2H), and 165 (loss of CH₃).[4]

Table 3: Key Electron Ionization (EI) MS Fragments for 9,10-Dihydrophenanthrene [4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 181 | 15.4 | [M+1]⁺• (Isotope Peak) |

| 180 | 100.0 | [M]⁺• (Molecular Ion) |

| 179 | 61.2 | [M-H]⁺ |

| 178 | 36.3 | [M-2H]⁺ |

| 165 | 25.7 | [M-CH₃]⁺ |

| 152 | 8.3 | [M-C₂H₄]⁺• |

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane. For ESI-MS, the solution may be infused directly or injected via an HPLC system. For solid probes (EI), a small amount of neat sample is used.

-

Ionization Method Selection:

-

Electron Ionization (EI): A hard ionization technique that often results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular weight of more polar or fragile molecules with minimal fragmentation, typically observing [M+H]⁺ or [M-H]⁻ ions.

-

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is crucial for obtaining accurate mass measurements to four or five decimal places, allowing for the unambiguous determination of the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000 amu). If fragmentation is desired using ESI, tandem MS (MS/MS) experiments can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of elements like Cl or Br. Use the accurate mass measurement to calculate the elemental formula. Analyze the fragmentation pattern to gain insights into the molecule's substructures.

Single-Crystal X-ray Diffraction

While spectroscopic methods provide evidence for a proposed structure, single-crystal X-ray diffraction provides definitive, unambiguous proof. It yields a three-dimensional model of the molecule, confirming connectivity, configuration, and conformation. This technique is considered the "gold standard" for structural elucidation.[1]

Key Structural Parameters:

-

C9-C10 Bond Length: This bond is a key feature of the dihydrophenanthrene core. Its length can be influenced by substituents at the 9 and 10 positions. For example, bulky, electron-donating groups can elongate this bond significantly due to steric interactions.[7]

-

Conformation: The central six-membered dihydro ring typically adopts a boat or twist-boat conformation, though planar structures have also been observed depending on the substitution.[8]

Table 4: C(9)-C(10) Bond Lengths in Substituted 9,10-Dihydrophenanthrene Derivatives [7]

| Compound Substituents at C9/C10 | C(9)-C(10) Bond Length (Å) |

| 9,9,10,10-Tetracyano | 1.587(2) |

| 9,9-bis(4-dimethylaminophenyl)-10,10-dicyano | 1.599(4) |

| 9,9,10,10-tetrakis(4-methoxyphenyl) | 1.646(4) |

-

Crystal Growth: This is often the most challenging step. Grow single crystals of high quality and sufficient size (typically 0.1-0.3 mm in each dimension). Common methods include:

-

Slow evaporation of a solvent from a saturated solution of the compound.

-

Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.

-

Slow cooling of a saturated solution.

-

-

Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head using cryo-oil. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100-200 K) to minimize thermal motion and radiation damage.

-

Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An automated routine is used to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

-

Structure Solution and Refinement:

-

The collected data is processed to yield a set of structure factors.

-

Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.

-

The model is refined against the experimental data using least-squares methods, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed structure factors.

-

-

Structure Validation: The final structure is validated using metrics such as R-factors and by checking for any unusual bond lengths, angles, or thermal parameters. The final atomic coordinates are typically deposited in a crystallographic database.

Integrated Structural Elucidation Workflow

The most effective approach to structural elucidation involves integrating these techniques in a logical sequence. Mass spectrometry first provides the molecular formula, NMR spectroscopy then builds the 2D structure (connectivity), and X-ray crystallography provides the definitive 3D structure and absolute stereochemistry.

Caption: Integrated workflow for the structural elucidation of 9,10-dihydrophenanthrene derivatives.

Application in Drug Discovery: FRET Assay Workflow

The biological evaluation of these compounds, such as in screening for enzyme inhibitors, is a critical component of drug discovery. The workflow for a Fluorescence Resonance Energy Transfer (FRET) assay, used to screen for SARS-CoV-2 3CLpro inhibitors, illustrates the application of these well-characterized molecules.[3]

Caption: Logical workflow of a FRET-based assay for screening enzyme inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9,10-DIHYDROPHENANTHRENE(776-35-2) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]

- 7. Preparation and molecular structures of 9,10-dihydrophenanthrenes: substituent effects on the long bond length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-Ray crystal and molecular structures of three 9,10-dihydroanthracenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Biological Insights into Flavidinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavidinin, a naturally occurring dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of the spectroscopic data of Flavidinin, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and an exploration of its potential mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The spectroscopic data for Flavidinin are summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for Flavidinin (CD₃OD, 400 MHz)[1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.30 | d | 2.4 |

| 3 | 6.19 | d | 2.4 |

| 6 | 6.42 | d | 2.2 |

| 8 | 6.55 | d | 2.2 |

| O-CH₂-Ar | 5.01 | s | - |

| 9, 10 | 2.78 | s | - |

d: doublet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for Flavidinin (CD₃OD, 100 MHz)[1]

| Position | Chemical Shift (δ, ppm) |

| 1 | 109.6 |

| 2 | 158.4 |

| 3 | 103.0 |

| 4 | 154.6 |

| 4a | 113.0 |

| 4b | 120.2 |

| 5 | 130.7 |

| 6 | 110.0 |

| 7 | 157.6 |

| 8 | 115.0 |

| 8a | 136.6 |

| 10a | 135.3 |

| 9, 10 | 29.0 |

| O-CH₂-Ar | 69.4 |

Table 3: Mass Spectrometry Data for Flavidin

| Ion | m/z |

| [M-H]⁻ | 239.06 |

Note: The mass spectrometry data is based on the molecular formula of Flavidin (C₁₅H₁₂O₃) and common fragmentation patterns of related compounds, as specific experimental MS data for Flavidin was not available in the searched literature.

Experimental Protocols

The following protocols provide a general methodology for the isolation and spectroscopic analysis of Flavidinin, based on established procedures for dihydrophenanthrenes from natural sources, particularly orchids.

Isolation of Flavidinin

-

Extraction: The dried and powdered plant material (e.g., from Orchidaceae species) is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain Flavidinin, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Flavidinin.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

The purified sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Data is typically acquired in both positive and negative ion modes to obtain comprehensive information.

-

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecular ion, which aids in structural elucidation.

-

Mandatory Visualization

Spectroscopic Analysis Workflow

Caption: Workflow for the isolation and spectroscopic analysis of Flavidinin.

Nrf2-ARE Signaling Pathway and Flavidinin's Antioxidant Activity

Flavidinin has demonstrated significant antioxidant properties. A key signaling pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct evidence for Flavidinin's interaction with this pathway is still under investigation, its antioxidant nature suggests it may act as an activator.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like polyphenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Caption: Proposed activation of the Nrf2-ARE pathway by Flavidinin.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of Flavidinin, offering valuable data and protocols for researchers in the field. The presented NMR data provides a solid foundation for the structural confirmation of this natural product. While direct experimental mass spectrometry data remains to be fully elucidated in publicly available literature, the provided information serves as a useful reference. The proposed involvement of Flavidinin in the Nrf2-ARE signaling pathway, based on its established antioxidant activity, opens avenues for further mechanistic studies. This guide aims to facilitate ongoing research and development efforts related to Flavidinin and other bioactive dihydrophenanthrenes.

Unveiling the Therapeutic Potential of Flavopiridol: A Technical Guide for Researchers

A Note on Nomenclature: Initial searches for "Flavidinin" did not yield specific results. This document will focus on Flavopiridol (Alvocidib) , a structurally related and extensively researched flavonoid with significant therapeutic applications, which is believed to be the intended subject of this guide.

Introduction

Flavopiridol is a synthetic flavonoid derived from the natural product rohitukine, found in the Indian plant Dysoxylum binectariferum. It was the first cyclin-dependent kinase (CDK) inhibitor to enter human clinical trials and has since been investigated for its therapeutic potential in various diseases, most notably in oncology. This technical guide provides an in-depth overview of the preclinical and clinical research on Flavopiridol, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Flavopiridol exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are crucial regulators of the cell cycle and transcription. By binding to the ATP-binding pocket of CDKs, Flavopiridol prevents the phosphorylation of their target substrates, leading to a cascade of downstream effects.

Core Mechanisms:

-

Cell Cycle Arrest: Flavopiridol potently inhibits CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest at the G1/S and G2/M transitions.[1][2] This prevents cancer cells from progressing through the cell division cycle.

-

Transcriptional Inhibition: Flavopiridol also inhibits CDK7 and CDK9, which are components of the transcription machinery.[3][4] Inhibition of CDK9, a part of the positive transcription elongation factor b (P-TEFb), prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global shutdown of transcription.[4][5] This is particularly detrimental to cancer cells that rely on the continuous expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[3][6]

-

Induction of Apoptosis: By disrupting the cell cycle and inhibiting the transcription of survival genes, Flavopiridol is a potent inducer of apoptosis in various cancer cell lines.[7][8] This programmed cell death is a key component of its anti-cancer activity.

-

Anti-Angiogenic Effects: Flavopiridol has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. It achieves this by reducing the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[3][6][7]

Quantitative Preclinical Data

The following tables summarize the in vitro inhibitory concentrations (IC50) of Flavopiridol against various CDKs and its cytotoxic effects on a range of cancer cell lines.

Table 1: Inhibitory Activity of Flavopiridol against Cyclin-Dependent Kinases

| CDK Target | IC50 (nM) |

| CDK1 | ~40 |

| CDK2 | ~40 |

| CDK4 | ~40 |

| CDK6 | ~40 |

| CDK7 | 300 |

| CDK9 | 20-100 |

Data compiled from multiple sources.[1][2][4]

Table 2: Cytotoxic Activity of Flavopiridol in Human Cancer Cell Lines (72-hour exposure)

| Cell Line | Cancer Type | IC50 (nM) |

| LNCaP | Prostate Cancer | 16 |

| PC3 | Prostate Cancer | 10 (colony growth) |

| HCT116 | Colon Cancer | 13 (colony growth) |

| A549 | Lung Cancer | Not specified |

| HL-60 | Promyelocytic Leukemia | Not specified |

| K562 | Chronic Myelogenous Leukemia | 130 |

| MCF-7 | Breast Cancer | Not specified |

| MDA-MB-468 | Breast Cancer | Not specified |

| A2780 | Ovarian Cancer | 15 (colony growth) |

| MiaPaCa-2 | Pancreatic Cancer | 36 (colony growth) |

| KKU-055 | Cholangiocarcinoma | 40.1 |

| KKU-100 | Cholangiocarcinoma | 91.9 |

| KKU-213 | Cholangiocarcinoma | 58.2 |

| KKU-214 | Cholangiocarcinoma | 56 |

| KMH2 | Anaplastic Thyroid Cancer | 130 |

| BHT-101 | Anaplastic Thyroid Cancer | 120 |

| CAL62 | Anaplastic Thyroid Cancer | 100 |

Data compiled from multiple sources.[1][9][10]

Clinical Trial Data

Flavopiridol has been evaluated in numerous clinical trials, both as a single agent and in combination with other chemotherapeutic drugs.[3][11]

Table 3: Selected Clinical Trial Outcomes for Flavopiridol

| Cancer Type | Phase | Treatment Regimen | Key Outcomes | Citation(s) |

| Relapsed Chronic Lymphocytic Leukemia (CLL) | I | Flavopiridol monotherapy (pharmacokinetically-based schedule) | 40% Partial Response (PR) rate in 52 patients. Responses were seen in high-risk genetic subgroups. | [12] |

| Relapsed Chronic Lymphocytic Leukemia (CLL) | II | Flavopiridol monotherapy | 53% overall response rate in 64 patients, including those with high-risk genomic features. | [13] |

| Metastatic Renal Cancer | II | Flavopiridol monotherapy | 6% objective response rate in 35 patients. | [14] |

| Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL) | I/II | Flavopiridol monotherapy | 2/26 patients achieved a partial response. | [15] |